N-Isopropyl-N-phenyl-2-((5-phenyl-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Overview
Description
N-Isopropyl-N-phenyl-2-((5-phenyl-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-N-phenyl-2-((5-phenyl-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation: The triazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction involving isopropylamine and phenylacetyl chloride.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, depending on the reagents used.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives or amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Isopropyl-N-phenyl-2-((5-phenyl-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring is known to interact with various biological targets, potentially leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole and itraconazole, which are used as antifungal agents.
Thioether Compounds: Compounds with similar thioether linkages, such as thioethers used in organic synthesis.
Uniqueness
N-Isopropyl-N-phenyl-2-((5-phenyl-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other triazole derivatives and thioether compounds.
Properties
CAS No. |
538336-60-6 |
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Molecular Formula |
C26H26N4OS |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-[[4-(3-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C26H26N4OS/c1-19(2)29(22-14-8-5-9-15-22)24(31)18-32-26-28-27-25(21-12-6-4-7-13-21)30(26)23-16-10-11-20(3)17-23/h4-17,19H,18H2,1-3H3 |
InChI Key |
HFQWDCZWEXXWOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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